

In-depth Technical Guide: 5-Methoxypyridazin-3(2H)-one and its Analogs

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Compound of Interest

Compound Name: 5-Methoxypyridazin-3(2H)-one

Cat. No.: B039551

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound **5-Methoxypyridazin-3(2H)-one**. Following a comprehensive search of chemical databases and scientific literature, it has been determined that a specific, registered CAS (Chemical Abstracts Service) number for **5-Methoxypyridazin-3(2H)-one** is not publicly available. The absence of a unique CAS identifier significantly limits the retrieval of detailed experimental protocols, quantitative data, and established biological pathways directly associated with this specific molecule.

This document aims to provide valuable context by summarizing available information on closely related and well-characterized pyridazinone derivatives. These analogs share the core pyridazinone scaffold and may offer insights into the potential properties and activities of **5-Methoxypyridazin-3(2H)-one**.

Part 1: The Target Compound - 5-Methoxypyridazin-3(2H)-one

A definitive CAS number for **5-Methoxypyridazin-3(2H)-one** could not be identified. Consequently, no specific experimental data, quantitative analysis, or established signaling pathways can be provided for this exact compound. The chemical structure is presented below based on its IUPAC name.

Chemical Structure:

5-Methoxypyridazin-3(2H)-one

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Caption: Proposed structure of **5-Methoxypyridazin-3(2H)-one**.

Part 2: Characterized Analogs of 5-Methoxypyridazin-3(2H)-one

To facilitate research in this area, this section details the properties and available data for structurally similar pyridazinone compounds.

4-Chloro-5-methoxypyridazin-3(2H)-one

This compound is a chlorinated analog of the target molecule.

Table 1: Physicochemical Properties of 4-Chloro-**5-methoxypyridazin-3(2H)-one**

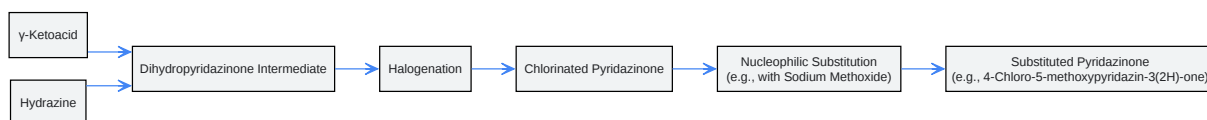
Property	Value	Source
CAS Number	63910-43-0	[1]
Molecular Formula	C ₅ H ₅ ClN ₂ O ₂	
Molecular Weight	160.56 g/mol	
Appearance	White to off-white powder	
Melting Point	185-189 °C	

Experimental Protocols:

Detailed experimental protocols for the synthesis and reactions of 4-Chloro-**5-methoxypyridazin-3(2H)-one** are often proprietary to chemical suppliers and are not extensively published in public literature. However, general synthetic routes for chloropyridazinones can be found in organic chemistry literature.

Logical Relationship: Synthesis of Pyridazinone Core

The synthesis of the pyridazinone ring system often involves the condensation of a γ -ketoacid with hydrazine, followed by functional group interconversions to introduce substituents like the methoxy and chloro groups.



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Caption: Generalized synthetic pathway for substituted pyridazinones.

5-Methylpyridazin-3(2H)-one

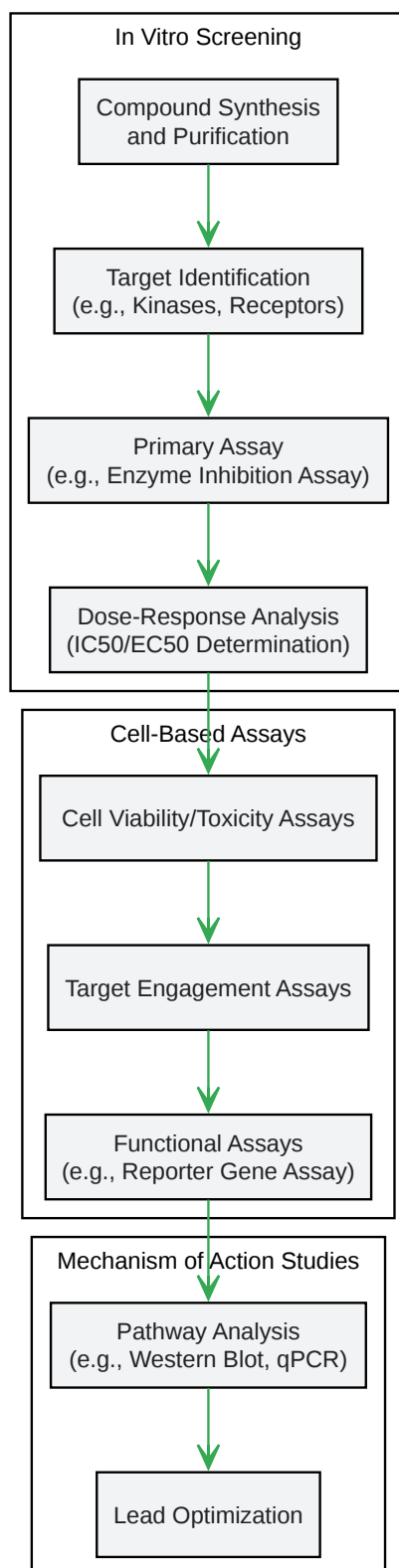
This analog features a methyl group instead of a methoxy group at the 5-position.

Table 2: Physicochemical Properties of 5-Methylpyridazin-3(2H)-one

Property	Value	Source
CAS Number	54709-94-3	
Molecular Formula	C ₅ H ₆ N ₂ O	
Molecular Weight	110.11 g/mol	
Appearance	Light yellow to yellow crystalline powder	
Melting Point	125-129 °C	

Experimental Workflow: Biological Screening

While specific signaling pathways for this compound are not detailed, a general workflow for screening the biological activity of such a compound is outlined below.



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Caption: General workflow for assessing the biological activity of a novel compound.

Conclusion

While a detailed technical guide for **5-Methoxypyridazin-3(2H)-one** cannot be provided due to the lack of a specific CAS number and associated public data, this document offers a starting point for researchers by providing information on closely related, well-documented analogs. The data and generalized workflows presented for 4-Chloro-**5-methoxypyridazin-3(2H)-one** and 5-Methylpyridazin-3(2H)-one can serve as a valuable reference for designing synthetic strategies and experimental plans for novel pyridazinone derivatives. Further research is warranted to isolate, characterize, and determine the biological and chemical properties of **5-Methoxypyridazin-3(2H)-one**.

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References

- 1. 5-(4-methoxyphenyl)-3(2H)-Pyridazinone [chembk.com]
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